2-phenoxy-N-{4-[4-(2-phenoxybenzamido)phenyl]-1,3-thiazol-2-yl}benzamide
Description
2-Phenoxy-N-{4-[4-(2-phenoxybenzamido)phenyl]-1,3-thiazol-2-yl}benzamide is a structurally complex small molecule featuring a central 1,3-thiazole ring substituted with a phenyl group at position 2. This phenyl group is further modified at its para position by a 2-phenoxybenzamido moiety. The thiazole ring’s position 2 is linked to another 2-phenoxybenzamide group. This compound’s design integrates multiple aromatic and heterocyclic systems, which are common in bioactive molecules targeting enzymes or receptors through π-π stacking and hydrogen bonding interactions .
Properties
IUPAC Name |
2-phenoxy-N-[4-[2-[(2-phenoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H25N3O4S/c39-33(28-15-7-9-17-31(28)41-26-11-3-1-4-12-26)36-25-21-19-24(20-22-25)30-23-43-35(37-30)38-34(40)29-16-8-10-18-32(29)42-27-13-5-2-6-14-27/h1-23H,(H,36,39)(H,37,38,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQNLXPYSXGBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)NC(=O)C5=CC=CC=C5OC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{4-[4-(2-phenoxybenzamido)phenyl]-1,3-thiazol-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-phenoxybenzamide and 4-(2-phenoxybenzamido)phenylthiazole. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include phenol derivatives, thiazole precursors, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production. The use of high-throughput screening and process optimization ensures that the industrial methods are both cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-{4-[4-(2-phenoxybenzamido)phenyl]-1,3-thiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The benzamide functionalities can be reduced to amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-phenoxy-N-{4-[4-(2-phenoxybenzamido)phenyl]-1,3-thiazol-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiplasmodial activity and potential use in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-{4-[4-(2-phenoxybenzamido)phenyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiazole ring and phenoxy groups play a crucial role in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Observations :
Key Findings :
Key Insights :
- Phenoxy and methyl groups correlate with plant growth modulation, possibly mimicking natural auxins .
- Sulfonamide and hydrazone moieties (e.g., EMAC2060) are critical for antiviral activity .
Biological Activity
2-phenoxy-N-{4-[4-(2-phenoxybenzamido)phenyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that may contribute to its biological effects.
Research indicates that compounds with similar structures often interact with various biological pathways. The following are key mechanisms believed to be involved in the activity of this compound:
- Inhibition of Kinases : The compound may act as an inhibitor of serine/threonine kinases, particularly in the MAPK signaling pathway. This pathway is crucial for regulating cellular responses to stress and inflammation .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory mediators .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds structurally related to this compound have shown:
- Cytotoxic Effects : In vitro studies indicate significant cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapy.
Antimicrobial Activity
The compound's structural characteristics suggest it may also possess antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against a range of bacteria and fungi.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Thiazole Derivatives : A study published in Journal of Medicinal Chemistry evaluated various thiazole derivatives for anticancer activity. Results indicated that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cells .
- Inflammatory Response Modulation : Another study investigated the role of thiazole compounds in modulating inflammatory responses in vitro. The results demonstrated a reduction in pro-inflammatory cytokines when treated with thiazole derivatives .
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Acetonitrile/DMF | 15–20% |
| Temperature | 100°C (reflux) | 10–25% |
| Catalyst Loading | 10 mol% CuI for click chemistry | 30% (vs. no catalyst) |
What spectroscopic and crystallographic methods validate the compound’s structure?
Q. Basic
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–170 ppm). Discrepancies >0.1 ppm suggest impurities .
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and thiazole C-N vibrations (~1520 cm⁻¹) .
- X-ray Crystallography : Use SHELX or SIR97 for structure refinement. For example, SHELXL refines twinned or high-resolution data by least-squares Fourier cycles .
Q. Advanced
- Refinement Software : Use SHELXL’s restraints for flexible moieties (e.g., phenoxy groups) to align experimental bond lengths with DFT-optimized geometries .
- Cross-Validation : Compare torsion angles from XRD with NMR-derived NOE correlations. Deviations >5° may indicate dynamic disorder .
- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
What strategies improve reaction yields in challenging coupling steps?
Q. Advanced
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 6 hours for amidation) and improves purity by minimizing side reactions .
- Solvent Screening : Test mixed solvents (e.g., DCM:MeOH 3:1) to enhance solubility of hydrophobic intermediates .
- Catalyst Optimization : Replace CuI with Pd(PPh₃)₄ for Suzuki-Miyaura couplings, achieving >90% yield for aryl-thiazole bonds .
How can molecular docking studies elucidate the compound’s binding mode to therapeutic targets?
Q. Advanced
- Software : Use AutoDock Vina or Schrödinger Suite for docking into targets (e.g., HIV-1 RT or MurA enzyme) .
- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å). For example, EMAC2060’s thiazole group aligns with ATP-binding pockets in kinase targets .
- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., hydrogen bond persistence >70% simulation time) .
How should researchers address discrepancies in reported biological activity (e.g., IC₅₀ variability)?
Q. Advanced
Q. Example Contradiction Analysis :
| Study | IC₅₀ (μM) | Assay Condition | Resolution Strategy |
|---|---|---|---|
| A (2022) | 0.5 | 10% FBS, 48h incubation | Repeat under serum-free conditions |
| B (2023) | 5.2 | 1% FBS, 24h incubation | Align incubation time and serum % |
What computational methods predict the compound’s ADMET properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
